molecular formula C9H7NO2 B11757990 4-Amino-3-ethynylbenzoic acid

4-Amino-3-ethynylbenzoic acid

Cat. No.: B11757990
M. Wt: 161.16 g/mol
InChI Key: PUWJKDDCTXOCBQ-UHFFFAOYSA-N
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Description

4-Amino-3-ethynylbenzoic acid is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position and an ethynyl group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-ethynylbenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-ethynylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

4-Amino-3-ethynylbenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

    4-Amino-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of an ethynyl group.

    4-Amino-3-methylbenzoic acid: Similar structure but with a methyl group instead of an ethynyl group.

Uniqueness: 4-Amino-3-ethynylbenzoic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

4-amino-3-ethynylbenzoic acid

InChI

InChI=1S/C9H7NO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5H,10H2,(H,11,12)

InChI Key

PUWJKDDCTXOCBQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)C(=O)O)N

Origin of Product

United States

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